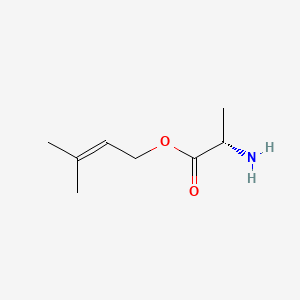![molecular formula C12H20O2 B13829254 [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate, also known as bornyl acetate, is an organic compound with the molecular formula C12H20O2. It is a naturally occurring ester found in various essential oils, including pine and fir oils. This compound is known for its pleasant, camphor-like aroma and is widely used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate typically involves the esterification of borneol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
[ \text{Borneol} + \text{Acetic Acid} \xrightarrow{\text{Acid Catalyst}} \text{Bornyl Acetate} + \text{Water} ]
Industrial Production Methods
In industrial settings, the production of bornyl acetate is carried out in large-scale reactors where borneol and acetic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified by distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Bornyl acetate can undergo oxidation to form camphor and other oxidized derivatives.
Reduction: Reduction of bornyl acetate can yield borneol.
Substitution: The acetate group in bornyl acetate can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Camphor and other oxidized derivatives.
Reduction: Borneol.
Substitution: Various substituted bornyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Bornyl acetate is used as a starting material in the synthesis of various organic compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, bornyl acetate is studied for its potential antimicrobial and anti-inflammatory properties. It is also investigated for its effects on the central nervous system.
Medicine
Bornyl acetate is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also studied for its potential role in aromatherapy and alternative medicine.
Industry
In the fragrance and flavor industries, bornyl acetate is used as a key ingredient in perfumes, colognes, and flavorings. Its pleasant aroma makes it a popular choice for various consumer products.
Wirkmechanismus
Bornyl acetate exerts its effects through various molecular targets and pathways. In biological systems, it is believed to interact with cell membranes and proteins, modulating their function. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, bornyl acetate may interact with neurotransmitter receptors in the central nervous system, contributing to its potential analgesic and sedative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isobornyl Acetate: Similar in structure but differs in the position of the acetate group.
Bornyl Formate: Similar ester but with formic acid instead of acetic acid.
Camphor: An oxidized derivative of borneol, structurally related to bornyl acetate.
Uniqueness
Bornyl acetate is unique due to its specific ester functional group and its widespread occurrence in nature. Its pleasant aroma and versatile reactivity make it distinct from other similar compounds. Additionally, its potential therapeutic applications and use in various industries highlight its significance.
Conclusion
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate, or bornyl acetate, is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important subject of scientific research and industrial use.
Eigenschaften
Molekularformel |
C12H20O2 |
|---|---|
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9?,10?,12-/m0/s1 |
InChI-Schlüssel |
KGEKLUUHTZCSIP-CBINBANVSA-N |
Isomerische SMILES |
CC(=O)OC1CC2CC[C@@]1(C2(C)C)C |
Kanonische SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


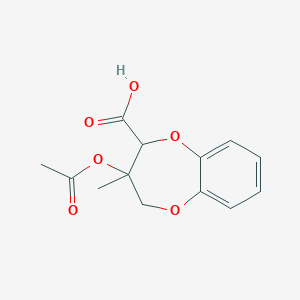
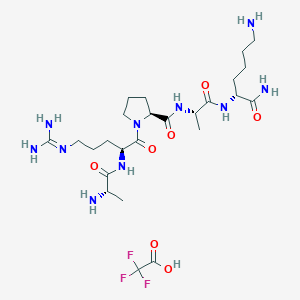

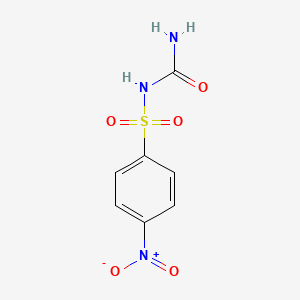

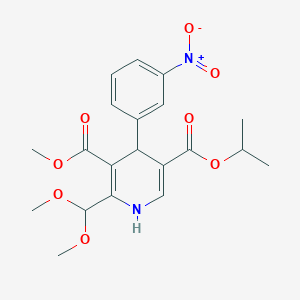
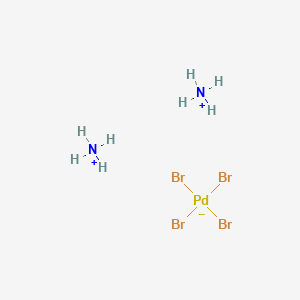
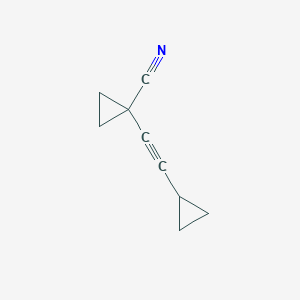
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
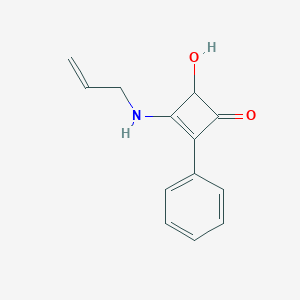
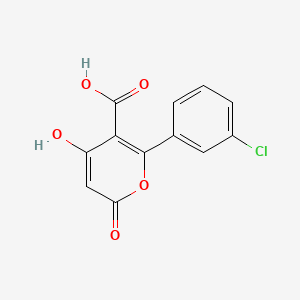
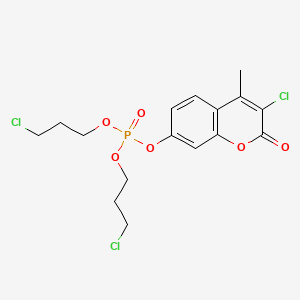
![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
